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molecular formula C5H6N2O B1351182 5-Methyl-1H-imidazole-4-carbaldehyde CAS No. 68282-53-1

5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No. B1351182
M. Wt: 110.11 g/mol
InChI Key: KMWCSNCNHSEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531542B2

Procedure details

5-Methyl-1H-imidazole-4-carbaldehyde (940 mg, 8.5 mmol) was dissolved in THF (40 ml) with DMF (5 ml). NaH (380 mg of a 60% dispersion in mineral oil) was added carefully and the reaction mixture was allowed to stir for 5 min. under nitrogen. Ethyl iodide (1.65 g, 9.7 mmol) was added and it was allowed to stir for 1 h, at which time the reaction was judged complete. The solvent was removed under vacuum, and the crude was purified on silica eluted with 100% ethyl acetate—1% MeOH/ethyl acetate to yield the title product (390 mg) as the main isomer. MS (ESI-POS): [M+H]+=139.
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[CH:7]=[O:8].[H-].[Na+].[CH2:11](I)[CH3:12]>C1COCC1.CN(C=O)C>[CH2:11]([N:6]1[C:2]([CH3:1])=[C:3]([CH:7]=[O:8])[N:4]=[CH:5]1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
CC1=C(N=CN1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 h, at which time the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude was purified on silica
WASH
Type
WASH
Details
eluted with 100% ethyl acetate—1% MeOH/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)N1C=NC(=C1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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